molecular formula C12H11F B12527961 Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- CAS No. 819871-50-6

Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)-

Cat. No.: B12527961
CAS No.: 819871-50-6
M. Wt: 174.21 g/mol
InChI Key: UDZVLIJZZUKGTI-UHFFFAOYSA-N
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Description

Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- is an organic compound with the molecular formula C11H9F This compound is characterized by the presence of a benzene ring substituted with an ethynyl group, a fluoro group, and a 2-methyl-1-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The ethynyl and propenyl groups can participate in oxidation and reduction reactions, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Nitration: Nitro derivatives of the compound.

    Halogenation: Halogenated derivatives.

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- involves its interaction with various molecular targets. The ethynyl and propenyl groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The fluoro group can influence the compound’s reactivity and stability by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both an ethynyl and a propenyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

819871-50-6

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

1-ethynyl-4-fluoro-2-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H11F/c1-4-10-5-6-12(13)8-11(10)7-9(2)3/h1,5-8H,2-3H3

InChI Key

UDZVLIJZZUKGTI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)F)C#C)C

Origin of Product

United States

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